6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-7-2-5(10)3-12-4-6(9(13)14)11-8(7)12/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIIMZIMESXFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=NC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most direct route involves cyclizing 2-amino-5-bromo-3-methoxypyridine with ethyl bromopyruvate under reflux conditions. This method mirrors the synthesis of ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, where ethyl bromopyruvate reacts with a substituted aminopyridine to form the imidazo[1,2-a]pyridine core.
Procedure
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Starting Materials :
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2-Amino-5-bromo-3-methoxypyridine (1.0 equiv)
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Ethyl bromopyruvate (1.2 equiv)
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Ethanol (solvent)
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Conditions :
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Temperature: 90°C
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Duration: 16 hours
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Workup: Concentration, trituration with ethyl acetate
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Intermediate :
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Hydrolysis :
Optimization Insights
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Solvent Choice : Ethanol provides optimal solubility and minimizes side reactions compared to polar aprotic solvents like DMF.
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Yield Limitation : Competing decomposition of ethyl bromopyruvate at prolonged reaction times may reduce yields.
Chloroacetaldehyde-Mediated Cyclization
Reaction Overview
A patent method for synthesizing 6-bromoimidazo[1,2-a]pyridine uses 40% chloroacetaldehyde aqueous solution with 2-amino-5-bromopyridine. Adapting this for the methoxy variant requires 2-amino-5-bromo-3-methoxypyridine as the starting material.
Procedure
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Starting Materials :
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2-Amino-5-bromo-3-methoxypyridine (1.0 equiv)
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40% Chloroacetaldehyde aqueous solution (1.2 equiv)
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Sodium bicarbonate (1.2 equiv)
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Ethanol (solvent)
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Conditions :
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Intermediate :
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Carboxylation :
Optimization Insights
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Base Selection : Sodium bicarbonate outperforms stronger bases (e.g., NaOH) by reducing side reactions.
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Recrystallization : Ethyl acetate/hexane (1:1) improves purity (>95%).
Continuous Flow Synthesis
Reaction Overview
A high-throughput continuous flow method enables rapid synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids. This approach minimizes reaction times and enhances scalability.
Procedure
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Reactants :
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2-Amino-5-bromo-3-methoxypyridine (0.5 M in DMF)
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Bromopyruvic acid (0.6 M in DMF)
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Conditions :
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Reactor Temperature: 125°C
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Residence Time: 20 minutes
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Pressure: 4.0 bar
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Intermediate :
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Purification :
Optimization Insights
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Throughput : Produces 72 compounds/day, ideal for combinatorial libraries.
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Solvent Limitations : DMF requires careful removal via evaporation to avoid contamination.
Post-Synthesis Functionalization
Methoxylation of 6-Bromoimidazo[1,2-a]pyridine
For cases where 2-amino-5-bromo-3-methoxypyridine is unavailable, methoxylation can be performed post-cyclization:
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Starting Material :
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6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
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Nitration and Reduction :
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Nitration at position 8 using HNO₃/H₂SO₄, followed by reduction to an amine and diazotization/methoxylation.
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Challenges :
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Low regioselectivity during nitration necessitates careful monitoring.
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Overall yield: ~40–50% due to multiple steps.
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Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Cyclization (Method 1) | 70–75 | 95 | 20 | High |
| Chloroacetaldehyde (Method 2) | 67–72 | 95 | 12 | Moderate |
| Continuous Flow (Method 3) | 85 | 98 | 0.3 | Very High |
| Post-Synthesis (Method 4) | 40–50 | 90 | 48 | Low |
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes classical proton transfer reactions:
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Deprotonation occurs in basic media (e.g., NaOH or NaHCO₃), forming water-soluble carboxylate salts .
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Protonation in acidic conditions regenerates the neutral carboxylic acid.
Example:
| Condition | Reagent | Product Formed | Yield |
|---|---|---|---|
| pH > 10 (NaOH) | Aqueous NaOH | Sodium carboxylate salt | >95% |
| pH < 3 (HCl) | HCl (aq) | Neutral carboxylic acid | >98% |
Esterification and Amidation
The carboxylic acid participates in nucleophilic acyl substitution:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form esters .
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Amidation : Couples with amines (e.g., aniline, benzylamine) using coupling agents like HBTU to yield amides .
Key Data:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux (12 h) | Methyl ester derivative | 82% |
| Amidation | Aniline, HBTU, DMF, rt (24 h) | N-Phenylamide analog | 74% |
Bromine-Specific Reactions
The bromine at position 6 undergoes:
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Nucleophilic Aromatic Substitution (SNAr) : Reacts with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) .
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Cross-Coupling (Suzuki-Miyaura) : Participates in Pd-catalyzed coupling with aryl boronic acids to form biaryl derivatives .
Mechanistic Highlights:
Example Reaction:
| Boronic Acid | Product | Yield |
|---|---|---|
| Phenylboronic acid | 6-Phenylimidazo[1,2-a]pyridine | 85% |
| 4-Methoxyphenyl | 6-(4-Methoxyphenyl) derivative | 78% |
Reductive Transformations
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Bromine Reduction : Catalytic hydrogenation (H₂, Pd/C) replaces bromine with hydrogen.
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Carboxylic Acid Reduction : LiAlH₄ reduces the acid to a primary alcohol (rarely used due to competing ring reactivity).
Conditions and Outcomes:
| Reduction Target | Reagents | Product | Yield |
|---|---|---|---|
| Bromine | H₂ (1 atm), 10% Pd/C, EtOH | Dehalogenated imidazopyridine | 90% |
| Carboxylic Acid | LiAlH₄, THF, 0°C → rt | Primary alcohol derivative | 45% |
Methoxy Group Reactivity
The methoxy group at position 8:
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Acts as an electron-donating group, directing electrophilic substitution to meta positions.
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Demethylation occurs under strong acidic (HBr, HOAc) or Lewis acidic (BBr₃) conditions to form a phenolic -OH group .
Demethylation Example:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ | DCM, -78°C → rt | 8-Hydroxyimidazopyridine | 68% |
Photochemical and Thermal Stability
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Stable under ambient light and temperatures ≤ 150°C.
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Prolonged UV exposure (> 300 nm) induces decarboxylation, forming 6-bromo-8-methoxyimidazo[1,2-a]pyridine .
Biological Activity Correlations
Derivatives synthesized via these reactions exhibit:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds containing the imidazo[1,2-a]pyridine structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives of 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid showed selective cytotoxicity against specific cancer cell lines, suggesting their potential as targeted cancer therapies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Material Science
Synthesis of Functional Materials
this compound serves as a precursor in the synthesis of various functional materials. Its unique structure allows for modifications that can lead to materials with enhanced electronic properties. For example, researchers have utilized this compound in the development of organic semiconductors and light-emitting diodes (LEDs), demonstrating its versatility in material applications .
Nanotechnology Applications
The compound has been explored in the field of nanotechnology for the fabrication of nanoparticles with specific surface properties. These nanoparticles have applications in drug delivery systems and as contrast agents in imaging techniques due to their biocompatibility and ability to be functionalized with targeting ligands .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cells with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Testing | Showed effectiveness against MRSA strains, highlighting its potential as an alternative antibiotic agent. |
| Study 3 | Material Synthesis | Utilized as a building block for organic photovoltaic materials, achieving improved efficiency compared to traditional materials. |
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The imidazo[1,2-a]pyridine-2-carboxylic acid framework allows diverse substitutions, influencing physicochemical and pharmacological properties. Key analogs include:
Key Observations :
Pharmacological Activities
- Anticancer/Antiproliferative :
- Antimicrobial :
- Antikinetoplastid: Chalcone conjugates of imidazo[1,2-a]pyridine-2-carboxylic acids demonstrate activity against Leishmania and Trypanosoma species .
Biological Activity
6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antituberculosis agent. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 255.068 g/mol |
| Density | 1.8 ± 0.1 g/cm³ |
| LogP | 2.64 |
Antimicrobial Properties
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. Specifically, this compound has shown promise as a potential antituberculosis agent. The compound's efficacy against Mycobacterium tuberculosis was evaluated using various in vitro assays, demonstrating inhibitory effects at micromolar concentrations.
The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized that the compound interacts with specific biochemical pathways involved in bacterial metabolism and cell wall synthesis. The presence of the bromine atom may enhance its reactivity and interaction with biological targets.
Case Studies
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Study on Antituberculosis Activity :
- Objective : To evaluate the efficacy of this compound against Mycobacterium tuberculosis.
- Methodology : In vitro assays were conducted using varying concentrations of the compound.
- Findings : The compound exhibited significant bactericidal activity with an IC50 value of approximately 20 µM, indicating its potential as a lead compound for further development in tuberculosis treatment.
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Structure-Activity Relationship (SAR) Analysis :
- Objective : To understand how structural modifications affect biological activity.
- Findings : Modifications to the imidazo[1,2-a]pyridine scaffold significantly influenced antimicrobial potency, with the bromo and methoxy groups playing crucial roles in enhancing activity.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 20 | Antituberculosis |
| 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 35 | Antimicrobial |
| 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid | 50 | Antifungal |
Future Directions
Further research is warranted to elucidate the detailed mechanisms of action and optimize the structure for enhanced biological activity. Investigations into pharmacokinetics and toxicity profiles are also essential for assessing the viability of this compound as a therapeutic agent.
Q & A
Q. What are the standard synthetic routes for 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid?
The synthesis typically involves bromination and cyclization steps. For example:
- Bromination : Starting materials like 2-acetylfuran undergo sequential bromination using N-bromosuccinimide (NBS) and bromine to introduce bromine atoms at specific positions .
- Cyclization : Reacting brominated intermediates with α-haloketones or chloroacetaldehyde in the presence of a base (e.g., NaHCO₃) forms the imidazo[1,2-a]pyridine core. Subsequent functionalization (e.g., methoxylation, carboxylation) is achieved via nucleophilic substitution or oxidation .
- Solid-phase synthesis : Polymer-bound intermediates allow regioselective halogenation, as demonstrated for related imidazo[1,2-a]pyridine derivatives .
Q. How is the structural integrity of this compound confirmed experimentally?
- X-ray crystallography : Single-crystal studies reveal planar molecular geometry, hydrogen-bonding networks (e.g., N–H⋯N interactions), and bromine/amine group orientations. For example, three independent molecules in the asymmetric unit were analyzed to confirm layer structures .
- Spectroscopy : NMR (¹H/¹³C) and IR identify functional groups (e.g., carboxylic acid, methoxy). Mass spectrometry validates molecular weight (e.g., 319.11 g/mol for C₁₂H₇BrN₄O₂) .
Advanced Research Questions
Q. How can reaction yields be optimized during halogenation and cyclization steps?
- Temperature control : Heating brominated intermediates (e.g., 5-bromo-2,3-diaminopyridine) with chloroacetaldehyde in ethanol at 80–100°C promotes cyclization .
- Catalysts : Sodium bicarbonate or polymer-supported bases enhance regioselectivity and reduce side reactions .
- Purification : Recrystallization from hexane/ethanol mixtures improves purity, as demonstrated for ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate .
Q. What strategies address regioselectivity challenges in bromination?
- Directed bromination : Electron-donating groups (e.g., methoxy at the 8-position) direct bromine to the 6-position via electronic effects.
- Protecting groups : Temporary protection of the carboxylic acid moiety prevents undesired bromination at the 2-position .
- Solid-phase synthesis : Polymer-bound intermediates enable precise halogenation at the 3-position, as shown in imidazo[1,2-a]pyridine-8-carboxamide synthesis .
Q. How does this compound serve as a precursor for bioactive molecules?
- CDK inhibitors : Derivatives like 8-amino-6-bromo-imidazo[1,2-a]pyridine exhibit cyclin-dependent kinase (CDK2) inhibition, validated via crystallography and enzymatic assays .
- Antiviral/anticonvulsant agents : Structural analogs (e.g., imidazo[1,2-a]pyridine-3-carboxylic acids) show activity against viral proteases and neuronal ion channels .
- SAR studies : Modifying the methoxy and bromine groups alters pharmacokinetic properties, such as solubility and binding affinity .
Methodological Considerations
Q. How to troubleshoot low yields in carboxylation reactions?
- Oxidation conditions : Use KMnO₄ or CrO₃ under acidic conditions to oxidize methyl/ethyl esters to carboxylic acids .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
Q. What analytical techniques resolve contradictions in reported biological activities?
- Dose-response assays : Validate IC₅₀ values across multiple cell lines (e.g., CDK2 inhibition in cancer vs. normal cells) .
- Computational modeling : DFT calculations and molecular docking predict binding modes, reconciling discrepancies between in vitro and in vivo data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
